6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile
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Overview
Description
6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile is a heterocyclic compound that contains a dithiine ring, which is a six-membered ring with two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable dithiine precursor in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-chlorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
6-Amino-4-(4-bromophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its chlorine or bromine analogs .
Properties
CAS No. |
94639-08-4 |
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Molecular Formula |
C13H13FN2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-amino-4-(4-fluorophenyl)-2,2-dimethyl-4H-1,3-dithiine-5-carbonitrile |
InChI |
InChI=1S/C13H13FN2S2/c1-13(2)17-11(10(7-15)12(16)18-13)8-3-5-9(14)6-4-8/h3-6,11H,16H2,1-2H3 |
InChI Key |
LJHMZUDSVIKHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SC(C(=C(S1)N)C#N)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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